[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride is a chemical compound notable for its unique structural characteristics and potential applications in various scientific fields. This compound consists of a cyclopropyl group linked to a methanamine moiety, which is further substituted with a 1-methylpyrazol-4-yl group. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for experimental and industrial applications. Its chemical structure suggests potential roles in drug development, catalysis, and material synthesis.
The compound is classified under the category of organic compounds, specifically as an amine derivative. It has been cataloged with the CAS Number 1949836-88-7, which facilitates its identification in chemical databases. The compound's molecular formula is C8H14ClN3, with a molecular weight of approximately 189.67 g/mol .
The synthesis of [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride typically involves several steps:
These synthetic routes are designed to optimize yield and purity while ensuring that the functional groups are preserved for subsequent applications.
The molecular structure of [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride can be represented using various structural formulas:
InChI=1S/C8H14ClN3/c1-11-5-7(4-10-11)8-2-6(8)3-9;1H
CN1C=C(C=N1)C2CC2CN.Cl
This data reveals the arrangement of atoms within the molecule, highlighting its functional groups and stereochemistry. The cyclopropyl group contributes to its unique reactivity profile, while the pyrazole moiety may influence biological activity .
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride can participate in various chemical reactions:
The choice of reagents and conditions significantly influences reaction outcomes:
The mechanism of action for [2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The binding of this compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects depending on its application context. Detailed studies are necessary to elucidate these interactions fully.
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride has several notable applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: